

# Commercial Sources and Purity of Aminoethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: Aminoethanethiol

Cat. No.: B8698679

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## Introduction

**Aminoethanethiol**, also known as cysteamine or 2-mercaptoethylamine, is a vital compound in pharmaceutical research and development. Its applications range from its use as a treatment for nephropathic cystinosis to its role as a building block in the synthesis of various pharmaceutical agents. Given its therapeutic importance, the purity and reliable sourcing of **aminoethanethiol** are of paramount concern to researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial sources of **aminoethanethiol**, its available purity grades, and the analytical methodologies employed to ensure its quality.

## Commercial Availability and Purity Specifications

**Aminoethanethiol** and its more stable hydrochloride salt are available from a variety of chemical suppliers. The purity of the commercially available compound is a critical parameter and is typically determined by titration, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the offerings from several prominent suppliers.

Supplier	Product Name(s)	CAS Number	Purity Specification	Analytical Method
Chem-Impex	2-Aminoethanethiol	60-23-1	≥ 99%	Assay by titration
Tokyo Chemical Industry (TCI)	2-Aminoethanethiol	60-23-1	>95.0% (T)	Titration
2-Aminoethanethiol Hydrochloride	156-57-0	>95.0% (T)	Titration	
Chemsrsc (listing multiple suppliers)	2-Aminoethanethiol	60-23-1	95.0% - 98.9%	Not specified
Fisher Scientific (distributor for TCI)	2-Aminoethanethiol Hydrochloride	156-57-0	≥95.0% (T)	Titration
Thermo Scientific Chemicals	2-Aminoethanethiol	60-23-1	≥94 %	Titration (Iodimetric)
FUJIFILM Wako Pure Chemical Corporation	2-Aminoethanethiol Hydrochloride	156-57-0	90.0+%	Titration
Selleck Chemicals	2-Aminoethanethiol	60-23-1	Quality confirmed by NMR & HPLC	NMR & HPLC
TargetMol	2-Aminoethanethiol	60-23-1	98.9%	Not specified
DC Chemicals	2-Aminoethanethiol	60-23-1	Not specified	Not specified

## Experimental Protocols for Purity Determination

Accurate determination of **aminoethanethiol** purity is essential for its application in research and drug development. The following sections detail the methodologies for the key analytical techniques used for this purpose.

## Purity Determination by Iodimetric Titration

This method is based on the oxidation of the thiol group of **aminoethanethiol** by iodine.

Principle: The thiol group (-SH) of **aminoethanethiol** is quantitatively oxidized by a standard solution of iodine to form a disulfide (-S-S-). The endpoint of the titration is detected by the appearance of a persistent blue color upon the addition of a starch indicator.

Reagents and Equipment:

- Standardized 0.1 N Iodine solution
- Starch indicator solution (1% w/v)
- Deionized water
- **Aminoethanethiol** sample
- Analytical balance
- Burette, pipette, and conical flasks

Procedure:

- Accurately weigh approximately 100 mg of the **aminoethanethiol** sample and dissolve it in 50 mL of deionized water in a conical flask.
- Add 2 mL of starch indicator solution to the flask.
- Titrate the sample solution with the standardized 0.1 N iodine solution from a burette.
- The endpoint is reached when the solution turns a persistent faint blue color.
- Record the volume of iodine solution consumed.

- Calculate the purity of the **aminoethanethiol** sample using the following formula:

$$\text{Purity (\%)} = (V \times N \times \text{M.W.} \times 100) / (W \times 2000)$$

Where:

- V = Volume of iodine solution consumed (mL)
- N = Normality of the iodine solution
- M.W. = Molecular weight of **aminoethanethiol** (77.15 g/mol )
- W = Weight of the sample (g)

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying **aminoethanethiol** and potential impurities. Due to the lack of a strong chromophore in **aminoethanethiol**, derivatization is often employed to enhance detection.

Principle: The sample is derivatized with a reagent that introduces a fluorescent or UV-absorbing moiety. The derivatized **aminoethanethiol** is then separated from other components on a reversed-phase HPLC column and quantified using a suitable detector.

Methodology using o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection:

Reagents and Equipment:

- **Aminoethanethiol** sample
- o-Phthalaldehyde (OPA)
- 2-Mercaptoethanol
- Boric acid buffer (0.4 M, pH 9.5)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a fluorescence detector and a C18 reversed-phase column

#### Procedure:

- Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50  $\mu$ L of 2-mercaptoethanol and dilute to 50 mL with 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily.
- Sample Preparation: Prepare a stock solution of the **aminoethanethiol** sample in deionized water. Dilute the stock solution to a suitable concentration for analysis.
- Derivatization: Mix a known volume of the diluted sample solution with an excess of the OPA derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature in the dark.
- HPLC Analysis:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
  - Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium acetate buffer, pH 7.2).
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20  $\mu$ L
  - Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
- Quantification: The purity is determined by comparing the peak area of the derivatized **aminoethanethiol** in the sample to that of a certified reference standard.

## Purity Determination by Quantitative $^1\text{H}$ NMR (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.

Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard with a certified purity.

Reagents and Equipment:

- **Aminoethanethiol** sample
- Internal standard (e.g., maleic acid, dimethyl sulfone) with certified purity
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR spectrometer (≥400 MHz)
- High-precision analytical balance

Procedure:

- Accurately weigh a specific amount of the **aminoethanethiol** sample and the internal standard into an NMR tube.
- Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.
- Acquire the <sup>1</sup>H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
- Integrate the signals corresponding to the analyte and the internal standard.
- Calculate the purity of the **aminoethanethiol** sample using the following formula:

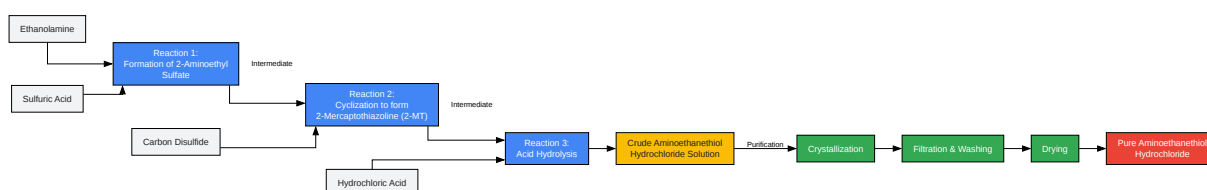
$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) \times (N_{\text{IS}} / I_{\text{IS}}) \times (M_{\text{analyte}} / M_{\text{IS}}) \times (W_{\text{IS}} / W_{\text{analyte}}) \times P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- W = Weight
- P = Purity of the internal standard
- Subscripts 'analyte' and 'IS' refer to the **aminoethanethiol** and the internal standard, respectively.

## Commercial Synthesis and Purification Workflow

The most common industrial synthesis of **aminoethanethiol** hydrochloride is the ethanolamine-sulfuric acid-thiazoline method. This multi-step process is designed to produce the compound with high yield and purity.



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Caption: Commercial synthesis and purification workflow of **aminoethanethiol** hydrochloride.

The synthesis begins with the reaction of ethanolamine and sulfuric acid to produce 2-aminoethyl sulfate. This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline (2-MT). The subsequent acid hydrolysis of 2-MT, typically with hydrochloric acid, yields the crude **aminoethanethiol** hydrochloride.[1][2] The purification process involves crystallization of the crude product, followed by filtration to isolate the crystals, washing to remove impurities, and finally, drying to obtain the pure **aminoethanethiol** hydrochloride.

## Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial sources and purity of **aminoethanethiol** is crucial. The information provided in this guide, including the summary of commercial suppliers, detailed analytical protocols, and an overview of the synthesis and purification process, serves as a valuable resource for ensuring the quality and reliability of this important pharmaceutical compound. The selection of a suitable supplier and the implementation of rigorous quality control measures are essential steps in any research or development program involving **aminoethanethiol**.

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## References

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